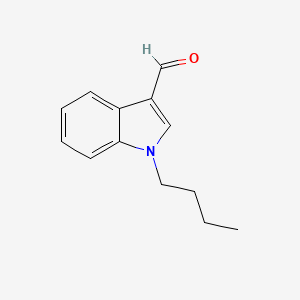

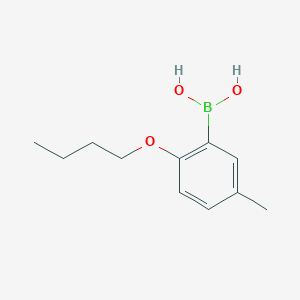

2-Bromo-3-(3-methylphenyl)-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

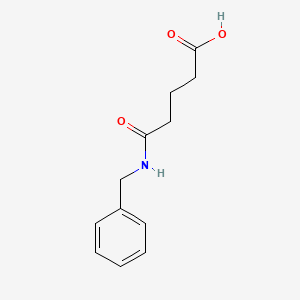

The compound "2-Bromo-3-(3-methylphenyl)-1-propene" is a brominated propene derivative with a methyl-substituted phenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated propene derivatives and their chemical behavior, which can be extrapolated to understand the properties and reactivity of "2-Bromo-3-(3-methylphenyl)-1-propene".

Synthesis Analysis

The synthesis of brominated propene derivatives can involve various methods, including the reaction of dibromophosphaethene with t-butyllithium and chlorotrimethylsilane to afford phosphaallenes, as described in the synthesis of 1-(2,4,6-tri-t-butylphenyl)-3-phenyl-1-phosphaallenes . Additionally, 3-bromo-2-trimethylsilyl-1-propene reacts with electrophiles in the presence of zinc to give functionalized vinylsilanes, which can be further transformed into furans . These methods highlight the reactivity of brominated propenes towards nucleophiles and electrophiles, which could be applicable to the synthesis of "2-Bromo-3-(3-methylphenyl)-1-propene".

Molecular Structure Analysis

The molecular structure of brominated propenes can be determined using techniques such as electron diffraction and molecular mechanics calculations. For instance, 3-bromo-2-methyl-1-propene predominantly exists as a gauche conformer in the gas phase, with specific bond distances and angles determined by electron diffraction . Similarly, the structure of 2-bromo-3-chloro-1-propene has been elucidated, revealing a mixture of anti and gauche conformers . These studies provide a basis for predicting the molecular geometry and conformational preferences of "2-Bromo-3-(3-methylphenyl)-1-propene".

Chemical Reactions Analysis

Brominated propenes can undergo various chemical reactions, including ring contractions with amines to form new chromophores , and opening of epoxysilanes with cuprates to yield α-trimethylsilyl-alcohols . These reactions demonstrate the versatility of brominated propenes in synthetic chemistry, which could be relevant for the chemical transformations of "2-Bromo-3-(3-methylphenyl)-1-propene".

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propenes can be influenced by their molecular structure. For example, the gas-phase molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined, showing the stability of different conformers at various temperatures . Additionally, the thermal stability and decomposition patterns of copolymers derived from ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates have been studied, providing insights into the thermal behavior of brominated propene derivatives . These findings can help infer the stability and reactivity of "2-Bromo-3-(3-methylphenyl)-1-propene" under different conditions.

Wissenschaftliche Forschungsanwendungen

1. Enzymatic Inhibition Studies

The compound 2-bromo-3-(p-hydroxyphenyl)-1-propene (a variant of 2-Bromo-3-(3-methylphenyl)-1-propene) acts as a substrate and an inhibitor of dopamine beta-hydroxylase in adrenal medulla, playing a significant role in enzymatic inhibition studies. It demonstrates mechanism-based inhibition, revealing crucial insights into enzyme-substrate interactions and inhibition kinetics (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).

2. Organic Synthesis and Regiochemistry

In organic synthesis, 2-Bromo-3-(3-methylphenyl)-1-propene and its derivatives are utilized for studying nucleophilic attacks and regiochemical effects. For instance, 2-bromo Pd-pi-allyl complex, derived from 2,3-Dibromo-1-propene (a related compound), is used to study malonate alkylation and the influence of acetate ion on regiochemistry (Organ, Arvanitis, & Hynes, 2003).

3. Reactivity in SE′ Reactions

The reactivity of 2-Bromo-3-(3-methylphenyl)-1-propene analogs is explored in SE′ reactions with aldehydes. This includes studying radical reactions with α-bromocarbonyl compounds for C-alkylation, providing valuable insights for synthetic organic chemistry (Williams, Shah, Brooks, & Zorn, 2016).

4. Synthesis of Functionalized Vinylsilanes

Another important application is in the synthesis of functionally diverse vinylsilanes. Compounds like 3-bromo-2-trimethylsilyl-1-propene react with various electrophiles, leading to the synthesis of 2-substituted-4-trimethylsilylfurans, showcasing its versatility in organic synthesis (Knockel & Normant, 1984).

5. Use in Synthesis of Phosphaallenes

2-Bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene, a related compound, is used in the synthesis of phosphaallenes. This demonstrates its application in more specialized areas of chemical synthesis, such as in the preparation of organophosphorus compounds (Ito, Sekiguchi, Freytag, & Yoshifuji, 2005).

Eigenschaften

IUPAC Name |

1-(2-bromoprop-2-enyl)-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCFJFSCNHKZJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373721 |

Source

|

| Record name | 2-BROMO-3-(3-METHYLPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(3-methylphenyl)-1-propene | |

CAS RN |

731772-18-2 |

Source

|

| Record name | 1-(2-Bromo-2-propen-1-yl)-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-3-(3-METHYLPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)